1,1-Dicyclopropylethanol

Overview

Description

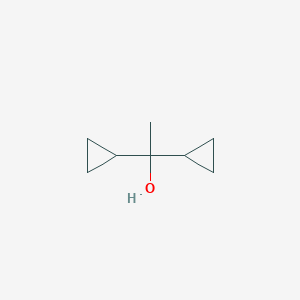

“1,1-Dicyclopropylethanol” is a chemical compound with a molecular formula of C8H14O . It contains a total of 24 bonds, including 10 non-H bonds, 2 rotatable bonds, 2 three-membered rings, 1 hydroxyl group, and 1 tertiary alcohol .

Synthesis Analysis

The synthesis of “1,1-Dicyclopropylethanol” or similar compounds often involves complex organic reactions . For instance, multicomponent reactions have been utilized to explore the synthetic utility of related compounds for the construction of diverse N/O-containing heterocyclic frameworks .

Molecular Structure Analysis

The molecular structure of “1,1-Dicyclopropylethanol” is characterized by its unique arrangement of atoms and bonds . It includes two cyclopropyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving “1,1-Dicyclopropylethanol” or similar compounds can be quite diverse . For example, the high nucleophilicity of the double bond in a related compound, “1,1-Dicyclopropylethylene”, was demonstrated by dichloromethylenation and carbethoxymethylenation reactions .

Physical And Chemical Properties Analysis

“1,1-Dicyclopropylethanol” has several physical and chemical properties, including density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Pd-Catalyzed Diastereoselective 1,1-Diarylation

1,1-Dicyclopropylethanol can be used in the Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene . This process enables the modular synthesis of smart material candidates, 1,1,2,2-tetraarylethanes (TAEs), which represent the first protocol by assembling four different aryl groups into an ethane motif .

Oxidative Rearrangement to Ketones

The Wacker process, which is widely used to convert monosubstituted alkenes into the corresponding methyl ketones, can be applied to 1,1-Dicyclopropylethanol . This process is thought to proceed through a PdII/Pd0 catalytic cycle involving a β-hydride elimination step .

Synthesis of Bicyclo[1.1.0]butyl Radical Cations

1,1-Dicyclopropylethanol can be used in the synthesis of bicyclo[1.1.0]butyl radical cations . These intermediates are of interest in synthetic chemistry, and understanding their physical nature provides a platform for further studies into their synthetic applications .

Future Directions

The future directions in the study and application of “1,1-Dicyclopropylethanol” or similar compounds could involve the design of new multicomponent strategies for the rapid synthesis of biologically relevant heterocycles . This could lead to the development of new therapeutic agents or industrial chemicals .

properties

IUPAC Name |

1,1-dicyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDTXNAECZPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498147 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dicyclopropylethan-1-ol | |

CAS RN |

18895-50-6 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)